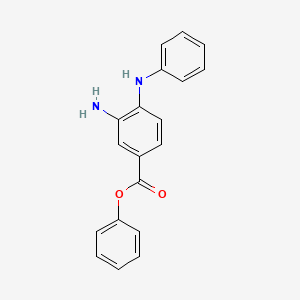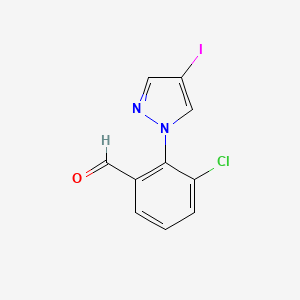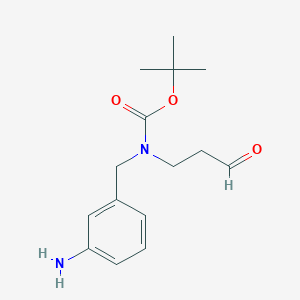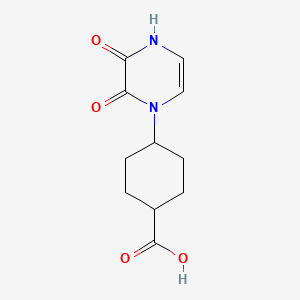
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is notable for its unique structure, which includes a tetrahydropyrazine ring fused to a cyclohexane carboxylic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
化学反应分析
Types of Reactions
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,3-tricarboxylic acid derivatives, while reduction could produce hydroxylated pyrazine compounds .
科学研究应用
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 2-[4-(3-Chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
Uniqueness
4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrazine ring and cyclohexane carboxylic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
4-(2,3-dioxo-1H-pyrazin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-9-10(15)13(6-5-12-9)8-3-1-7(2-4-8)11(16)17/h5-8H,1-4H2,(H,12,14)(H,16,17) |
InChI 键 |
MWJVEUOGTRJYSN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)N2C=CNC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


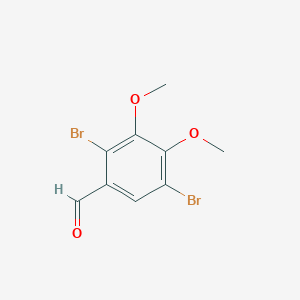
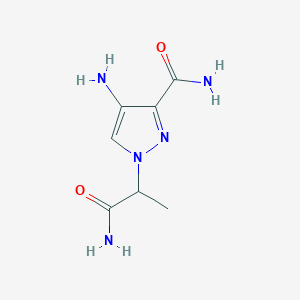
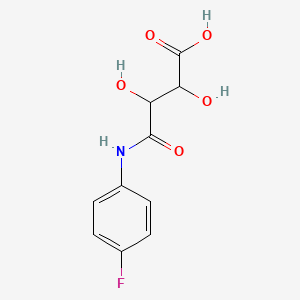
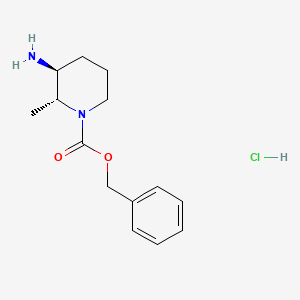
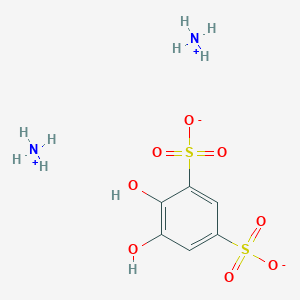
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)


![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)

